molecular formula C12H15BBrClO2 B6304636 2-Bromo-6-chlorophenylboronic acid pinacol ester CAS No. 2121512-35-2

2-Bromo-6-chlorophenylboronic acid pinacol ester

Cat. No.: B6304636
CAS No.: 2121512-35-2
M. Wt: 317.41 g/mol
InChI Key: DLQOZPQKJXCYSY-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 317.42 . This compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.


Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross coupling, which is a powerful tool for the formation of carbon-carbon bonds .

Scientific Research Applications

Mixed Chromophore Perfluorocyclobutyl (PFCB) Copolymers for Tailored Light Emission

A study by Neilson et al. (2007) showcased the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers through a one-step Suzuki coupling reaction, involving intermediates like 4-bromo(trifluorovinyloxy)benzene or 4-trifluorovinyloxyphenylboronic acid pinacol ester. These polymers exhibit high thermal stability, excellent processability, and tailored light emission, highlighting the utility of boronic ester compounds in developing advanced materials with specific optical properties (Neilson et al., 2007).

Palladium-Catalyzed Cross-Coupling Reaction

Takagi et al. (2002) conducted a study on the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, leading to the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This research highlights the role of pinacol ester derivatives in facilitating complex organic synthesis processes, offering a route to construct compounds with intricate molecular architectures (Takagi et al., 2002).

Alkene-1,1-Diboronic Esters from the Condensation of Triborylmethide Anions

Matteson and Tripathy (1974) explored the condensation reactions of triborylmethide ions with ketones or aldehydes, resulting in alkene-1,1-diboronic esters. These compounds serve as valuable synthetic intermediates, demonstrating the broad utility of boronic ester derivatives in organic synthesis, especially for the introduction of boron-containing groups into organic molecules (Matteson & Tripathy, 1974).

Borylation of Aryl Halides

Pandarus et al. (2014) investigated the borylation of aryl halides using a heterogeneously catalyzed process with bis(pinacolato)diboron, showcasing a selective route for accessing a diverse set of boronic acid pinacol esters. This study underlines the significance of boronic ester compounds in the development of catalytic processes for the efficient synthesis of organoboron compounds, which are crucial intermediates in organic synthesis and material science (Pandarus et al., 2014).

Long-Lived Room-Temperature Phosphorescence

Shoji et al. (2017) discovered that simple arylboronic esters exhibit phosphorescence in the solid state at room temperature. This finding opens new avenues for the use of boronic ester compounds in the design of organic phosphorescent materials for optoelectronic applications, challenging the traditional understanding of the requirements for organic phosphorescence (Shoji et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions of research involving 2-Bromo-6-chlorophenylboronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the exploration of other transformations of boronic esters could be a valuable area of research .

Properties

IUPAC Name

2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQOZPQKJXCYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158689
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-35-2
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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